molecular formula C10H7F2NO2 B371356 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione CAS No. 124704-70-7

1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione

Cat. No. B371356
CAS RN: 124704-70-7
M. Wt: 211.16g/mol
InChI Key: YZJWAYPUZVVMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione”, can be achieved through two main strategies . The first strategy involves constructing the ring from different cyclic or acyclic precursors, while the second strategy involves functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The non-H atoms in the “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” molecule are nearly coplanar . The maximum deviation is 0.030 Å .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Biological Activity

The structure-activity relationship (SAR) of compounds with the pyrrolidine ring, such as “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione”, has been studied . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Antibacterial Activity

In consideration of the N’-substituents, antibacterial activity has been observed . The activity increased in the order: N’-Et < N’-H < N’-Pr < N’-Ph, whereas with the 4’-phenyl substituents, the activity increased in the order: 4’-PhH .

OLEDs

Although not directly related to “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione”, it’s worth noting that similar compounds have been used in the development of blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs .

Synthesis of Other Compounds

“1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” could potentially be used as a precursor in the synthesis of other compounds. For example, pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules like “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Safety and Hazards

The safety and hazards associated with “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” are not explicitly stated in the available literature .

Future Directions

The future directions for “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” and other pyrrolidine derivatives involve further exploration and development of these compounds for their potential therapeutic applications . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds, and this work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(2,4-difluorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJWAYPUZVVMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.